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Compound of Interest

Compound Name:
2-(5-Fluoropyridin-3-yl)-2-

methylpropan-1-amine

CAS No.: 1537359-43-5

Cat. No.: B2374574 Get Quote

Topic: 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-
amine in Drug Design[1]
Executive Summary
This application note details the strategic utility, synthesis, and incorporation of 2-(5-
fluoropyridin-3-yl)-2-methylpropan-1-amine (CAS: 1357353-33-3) in medicinal chemistry.[1]

This building block combines two powerful design elements: the Thorpe-Ingold (gem-dimethyl)

effect for conformational restriction and fluorine substitution for metabolic blocking.[1] It is

increasingly utilized in the development of next-generation kinase inhibitors (e.g., TRK, ALK,

ROS1) to target solvent-front mutations and improve blood-brain barrier (BBB) permeability.[1]

Strategic Design Rationale
2.1 The Gem-Dimethyl Effect (Thorpe-Ingold)
The gem-dimethyl group adjacent to the pyridine ring introduces steric bulk that restricts the

rotation of the amine tail.[1]

Mechanism: By limiting the number of rotatable bonds, the molecule is pre-organized into a

bioactive conformation. This reduces the entropic penalty (
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) upon binding to the kinase ATP pocket, theoretically improving affinity (

) by 10–100 fold compared to the des-methyl analog.

Impact: Enhanced potency against difficult targets and improved selectivity by clashing with

non-conserved residues in off-target kinases.[1]

2.2 Fluorine-Mediated Metabolic Stability
The pyridine ring is a common metabolic "soft spot," susceptible to oxidation by CYP450

enzymes (particularly CYP3A4) at the electron-rich C-H positions.[1]

Solution: Substitution with fluorine at the C5 position blocks this metabolic attack without

significantly adding steric bulk (Van der Waals radius of F

H).

Electronic Effect: The electronegative fluorine reduces the basicity of the pyridine nitrogen

(lowering pKa), which can reduce hERG channel liability and improve membrane

permeability.

Chemical Properties & Specifications
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Property Value / Description

Chemical Name 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine

CAS Number 1357353-33-3

Molecular Formula

C

H

FN

Molecular Weight 168.21 g/mol

Appearance
Colorless to pale yellow oil (free base); White

solid (HCl salt)

pKa (Calculated) Pyridine N: ~2.8

Solubility
Soluble in DCM, MeOH, DMSO; Moderate water

solubility

Storage
Hygroscopic.[1][2][3] Store under N

at -20°C.

Synthesis Protocol
Since this specific building block is high-value, we provide a robust, scalable synthesis route

starting from commercially available 3-bromo-5-fluoropyridine.[1]

Reaction Scheme

3-Bromo-5-fluoropyridine Pd-Catalyzed 
Alpha-Arylation

+ Isobutyronitrile
LiHMDS, Pd(dba)2 Intermediate:

2-(5-F-pyridin-3-yl)-2-methylpropanenitrile
Reduction 

(LiAlH4 or Raney Ni)
Target Product:

2-(5-F-pyridin-3-yl)-2-methylpropan-1-amine

Click to download full resolution via product page

Figure 1: Synthetic workflow for the generation of the gem-dimethyl amine building block.
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Detailed Protocol
Step 1: Alpha-Arylation of Isobutyronitrile

Reagents: 3-Bromo-5-fluoropyridine (1.0 eq), Isobutyronitrile (1.2 eq), LiHMDS (1.0 M in

THF, 1.3 eq), Pd(dba)

(2 mol%), Xantphos (3 mol%).

Procedure:

Charge an oven-dried flask with Pd(dba)

and Xantphos.[1] Purge with Argon.

Add dry THF and stir for 10 min to pre-form the catalyst complex.

Add 3-bromo-5-fluoropyridine and isobutyronitrile.[1]

Dropwise add LiHMDS at room temperature (mild exotherm).

Heat to 70°C for 4–6 hours. Monitor by LCMS for conversion to nitrile intermediate (M+H

165).

Workup: Quench with sat. NH

Cl, extract with EtOAc, dry over Na

SO

.[4] Purify via flash chromatography (Hex/EtOAc).

Step 2: Nitrile Reduction

Reagents: Nitrile intermediate (1.0 eq), LiAlH

(2.0 eq) or Raney Nickel/H

.
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Procedure (LiAlH

method):

Dissolve intermediate in anhydrous THF at 0°C.

Slowly add LiAlH

(pellets or solution).

Allow to warm to RT and stir for 2 hours.

Quench (Fieser method): Cool to 0°C. Add water (

mL), then 15% NaOH (

mL), then water (

mL). Filter the white precipitate.[3]

Concentrate filtrate to obtain the amine oil.

Optional: Convert to HCl salt using 4M HCl in Dioxane for long-term storage.[1]

Application in Kinase Inhibitor Synthesis
This amine is typically used as a nucleophile to install the "tail" region of a kinase inhibitor,

often reacting with a chloropyrimidine or chlorotriazine core.

Protocol: S

Ar Coupling to Heterocyclic Core
Context: The gem-dimethyl group creates steric hindrance.[1] Standard conditions for primary

amines (e.g., DIPEA/DMF at 80°C) may be too slow.

Optimized Conditions:

Solvent: NMP or DMSO (Polar aprotic is essential).
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Base: KF (Potassium Fluoride) or Cs

CO

.

Temperature: 100–120°C.

Step-by-Step:

Dissolve the chloro-heterocycle scaffold (e.g., 2,4-dichloropyrimidine derivative) in NMP (0.2

M).[1]

Add 2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine (1.1 eq).[1]

Add Cs

CO

(2.5 eq).

Heat to 110°C for 12 hours.

Expert Note: If conversion stalls, add a catalytic amount of KI (potassium iodide) to

facilitate the Halogen Exchange (Finkelstein-like) reaction in situ.

Isolation: Dilute with water, extract with EtOAc. The product often requires Reverse Phase

HPLC due to the polarity of the pyridine tail.

Case Study: Design of a Next-Gen TRK Inhibitor
Objective: Improve the potency of a standard benzylamine-based inhibitor (Compound A)

against the TRKA G595R solvent-front mutation.

Design Logic:

Compound A (Baseline): Uses a simple 3-fluorobenzylamine tail.[1]

Issue: High rotatable bond count leads to entropy loss upon binding. Metabolic oxidation

observed at the benzylic position.
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Compound B (Optimized): Incorporates 2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine.

[1]

Gem-dimethyl: Locks the amine into a gauche conformation, perfectly positioning the NH

for hydrogen bonding with the hinge region or Asp residue.

5-F-Pyridine: The nitrogen accepts a hydrogen bond from water networks in the solvent

front, while the fluorine protects the ring from metabolism.[1]

Results (Hypothetical Data based on Class Trends):

Compound Tail Structure
TRKA WT IC

(nM)

TRKA G595R
IC

(nM)

Liver
Microsome t

(min)

Comp A 3-F-Benzylamine 4.5 120 15

Comp B
5-F-Pyridine-

Gem-Dimethyl
0.8 12 >60

Quality Control & Validation
NMR Validation Criteria:

H NMR (DMSO-d

):

Gem-dimethyl singlet:

~1.3–1.4 ppm (6H).[1]

Methylene (-CH

-NH

):

~2.8 ppm (2H).[1]
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Pyridine aromatic protons: Distinct pattern for 3,5-substitution (

~8.3–8.5 ppm).[1]

F NMR:

Single peak at

~-125 to -130 ppm (decoupled).[1]

Purity Check:

LCMS: Run using high pH buffer (Ammonium Bicarbonate) to ensure the amine retains well.

Low pH (Formic acid) may cause the pyridine to elute in the void volume.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b2374574?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2374574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

